
Thalidomide-4-O-C9-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-4-O-C9-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, which is used in the recruitment of CRBN protein. Thalidomide-4-O-C9-NH2 (hydrochloride) can be connected to a ligand for protein by a linker to form PROTACs (proteolysis-targeting chimeras) .
準備方法
Synthetic Routes and Reaction Conditions
Thalidomide-4-O-C9-NH2 (hydrochloride) is synthesized by incorporating a cereblon ligand based on thalidomide and a linker used in PROTAC technology. The synthetic route involves the reaction of thalidomide with a linker molecule that contains a functional group capable of forming a stable bond with the target protein ligand .
Industrial Production Methods
The industrial production of Thalidomide-4-O-C9-NH2 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve the desired product quality .
化学反応の分析
Types of Reactions
Thalidomide-4-O-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-4-O-C9-NH2 (hydrochloride) with modified functional groups, which can be used for further applications in research and development .
科学的研究の応用
Thalidomide-4-O-C9-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein degradation pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes
作用機序
Thalidomide-4-O-C9-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the recruitment of CRBN protein, which in turn targets specific proteins for degradation via the ubiquitin-proteasome pathway. The molecular targets and pathways involved include the modulation of inflammatory mediators and the regulation of protein turnover .
類似化合物との比較
Similar Compounds
Thalidomide-4-O-C4-NH2 (hydrochloride): A similar compound with a shorter linker, used in similar applications.
Thalidomide-4-O-C2-NH2 (hydrochloride): Another derivative with an even shorter linker, also used in PROTAC technology
Uniqueness
Thalidomide-4-O-C9-NH2 (hydrochloride) is unique due to its longer linker, which provides greater flexibility and allows for more efficient recruitment of target proteins. This makes it particularly useful in the development of PROTACs and other applications where precise protein targeting is required .
特性
分子式 |
C22H30ClN3O5 |
|---|---|
分子量 |
451.9 g/mol |
IUPAC名 |
4-(9-aminononoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H29N3O5.ClH/c23-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)25(21(15)28)16-11-12-18(26)24-20(16)27;/h8-10,16H,1-7,11-14,23H2,(H,24,26,27);1H |
InChIキー |
WEYPRYFOHVOLDM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


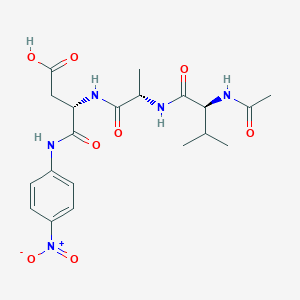
![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
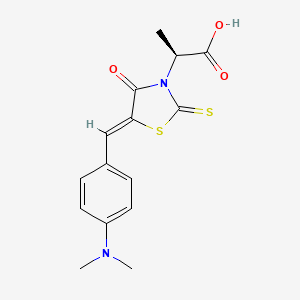

![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)


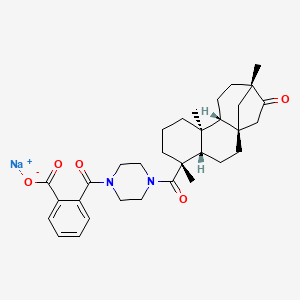
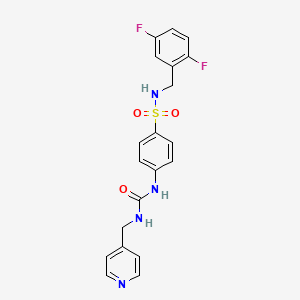
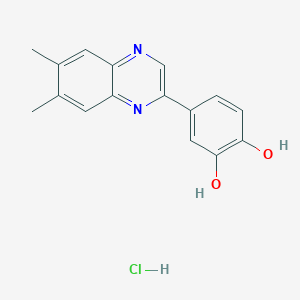
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)

